m-PEG4-NHS ester
Overview
Description
m-PEG4-NHS ester, also known as methoxy polyethylene glycol succinimidyl ester, is a compound widely used in bioconjugation and surface modification. It consists of a polyethylene glycol (PEG) chain with four ethylene glycol units and an N-hydroxysuccinimide (NHS) ester group. The NHS ester is highly reactive towards primary amines, making it an efficient reagent for labeling proteins, peptides, and other amine-containing molecules .
Biochemical Analysis
Biochemical Properties
m-PEG4-NHS ester plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with primary amines, such as those found in proteins and other biomolecules . The hydrophilic PEG spacer arm of this compound enhances the water solubility of the molecules it is conjugated to .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the conjugation of biomolecules. By facilitating the attachment of various substances to proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of covalent bonds with primary amines. This occurs through a nucleophilic attack mechanism, where the nitrogen in the amine group attacks the carbon in the carbonyl group of the NHS ester .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as the stability of the compound and the degradation of the NHS ester group . The NHS ester group is sensitive to hydrolysis, especially in the presence of water .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be influenced by its conjugation to other molecules. The hydrophilic PEG spacer arm could enhance the solubility and distribution of the conjugated molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG4-NHS ester typically involves the reaction of methoxy polyethylene glycol with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in anhydrous conditions to prevent hydrolysis of the NHS ester. The general reaction scheme is as follows:
- Dissolve methoxy polyethylene glycol in anhydrous dichloromethane (DCM).
- Add N-hydroxysuccinimide and dicyclohexylcarbodiimide to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Purify the product by precipitation or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure consistent product quality. The purification steps may include large-scale chromatography and crystallization techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
m-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with the amine group to form a stable amide bond. This reaction is highly efficient and occurs under mild conditions, typically at pH 7-9 .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), N-hydroxysuccinimide, dicyclohexylcarbodiimide.
Conditions: The reaction is usually carried out in aqueous or organic solvents at room temperature.
Major Products
The major product of the reaction between this compound and primary amines is a PEGylated amine, where the PEG chain is covalently attached to the amine group via an amide bond. This modification enhances the solubility, stability, and biocompatibility of the modified molecule .
Scientific Research Applications
m-PEG4-NHS ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of m-PEG4-NHS ester involves the formation of a covalent bond between the NHS ester group and a primary amine. The NHS ester is highly reactive and forms a stable amide bond with the amine group. This reaction is spontaneous and occurs under mild conditions, making it an efficient method for bioconjugation and surface modification .
Comparison with Similar Compounds
m-PEG4-NHS ester is part of a family of PEGylation reagents that include various lengths of PEG chains and different functional groups. Similar compounds include:
m-PEG2-NHS ester: Contains a shorter PEG chain with two ethylene glycol units.
m-PEG8-NHS ester: Contains a longer PEG chain with eight ethylene glycol units.
m-PEG12-NHS ester: Contains an even longer PEG chain with twelve ethylene glycol units.
Compared to these similar compounds, this compound offers a balance between solubility and flexibility, making it suitable for a wide range of applications. Its unique combination of a moderate PEG chain length and a reactive NHS ester group provides optimal performance in bioconjugation and surface modification .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO8/c1-19-6-7-21-10-11-22-9-8-20-5-4-14(18)23-15-12(16)2-3-13(15)17/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYFFZZPEREGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.